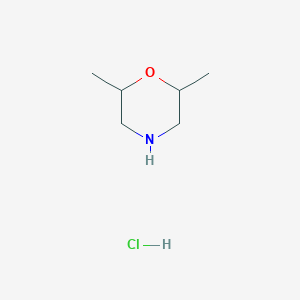

2,6-Dimethylmorpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUYYPUMLXCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-2,6-dimethylmorpholine vs trans-2,6-dimethylmorpholine biological activity

An In-depth Technical Guide to the Contrasting Biological Activities of cis- and trans-2,6-Dimethylmorpholine

Abstract

The seemingly subtle variation in the spatial orientation of the two methyl groups in 2,6-dimethylmorpholine, giving rise to cis and trans isomers, has profound implications for the biological activity of molecules incorporating this heterocyclic scaffold. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core differences between these two isomers. We will delve into their stereospecific roles in agrochemicals and pharmaceuticals, the mechanistic basis for their divergent activities, and detailed experimental protocols for their separation, analysis, and biological evaluation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of the topic.

Introduction: The Significance of Stereochemistry in Morpholine Derivatives

Morpholine, a simple six-membered heterocycle containing both ether and secondary amine functionalities, is a versatile building block in medicinal and agricultural chemistry. The introduction of two methyl groups at the 2 and 6 positions creates a pair of diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. In the cis isomer, both methyl groups reside on the same side of the morpholine ring's average plane, while in the trans isomer, they are on opposite sides. This stereochemical difference dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors. As we will explore, this seemingly minor structural alteration can be the deciding factor between a potent therapeutic agent and an inactive or even toxic compound.

Caption: 2D representations of cis- and trans-2,6-dimethylmorpholine.

Comparative Biological Activity: A Tale of Two Isomers

The biological significance of 2,6-dimethylmorpholine isomers is most evident when they are incorporated into larger, more complex molecules. The inherent shape of the cis or trans isomer dictates the overall conformation of the final product, profoundly influencing its biological efficacy.

Agrochemicals: Fungicidal and Bactericidal Activity

In the realm of agrochemicals, the cis isomer is predominantly the more active, or "eutomeric," form.

-

Fenpropimorph and Amorolfine: These are potent fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target two key enzymes: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2)[1][2][3][4][5]. The therapeutic efficacy of these fungicides is critically dependent on the cis configuration of the 2,6-dimethylmorpholine ring. The trans isomer is considered an impurity in the case of amorolfine, with regulatory bodies like the European Pharmacopoeia setting strict limits on its presence (not more than 0.2%)[3]. This highlights the importance of stereochemically pure starting materials in the synthesis of these active pharmaceutical ingredients.

-

Propiolin: For the bactericide propiolin, the cis-isomer demonstrates markedly higher antibacterial activity compared to the trans-isomer[3].

Toxicology: The Case of N-nitroso-2,6-dimethylmorpholine

The carcinogenic potential of the N-nitrosated derivatives of 2,6-dimethylmorpholine presents a more complex and species-dependent picture. Here, the metabolic fate of the isomers dictates their toxicity.

-

In Rats: The trans isomer of N-nitroso-2,6-dimethylmorpholine is a more potent carcinogen than the cis isomer.

-

In Hamsters and Guinea Pigs: Conversely, the cis isomer is the more potent carcinogen in these species[6]. This striking difference is attributed to stereoselective metabolism, which will be discussed in the following section.

The table below summarizes the differential biological activities.

| Compound Class | Molecule | More Active/Potent Isomer | Biological Effect |

| Fungicides | Amorolfine, Fenpropimorph | cis | Inhibition of ergosterol biosynthesis[1][2][3][4][5] |

| Bactericides | Propiolin | cis | Antibacterial activity[3] |

| Carcinogens | N-nitroso-2,6-dimethylmorpholine | trans (in rats), cis (in hamsters) | Carcinogenesis[6] |

Mechanistic Insights into Stereospecific Activity

Inhibition of Ergosterol Biosynthesis

The superiority of the cis isomer in fungicides like amorolfine and fenpropimorph is a direct consequence of its shape complementarity with the active sites of the target enzymes, C-14 sterol reductase and C-8,7 sterol isomerase. While detailed co-crystal structures are not publicly available, it is hypothesized that the cis configuration orients the rest of the molecule in a conformation that allows for optimal binding and inhibition of these enzymes[5]. The trans isomer, with its different spatial arrangement, likely fits poorly into the active site, resulting in significantly lower inhibitory activity.

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition points of fungicides containing the cis-2,6-dimethylmorpholine moiety.

Stereoselective Metabolism of N-nitroso Derivatives

The species-dependent carcinogenicity of N-nitroso-2,6-dimethylmorpholine is a classic example of how stereochemistry influences metabolic pathways. The primary routes of metabolic activation are α- and β-oxidation of the morpholine ring.

-

The cis isomer , with both methyl groups in equatorial positions in the preferred chair conformation, allows for unhindered enzymatic attack at the β-carbon. This leads to a higher rate of β-oxidation, producing metabolites like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is a potent pancreatic carcinogen in hamsters[6][7][8].

-

The trans isomer , having one axial methyl group, sterically hinders β-oxidation. This isomer is preferentially metabolized via α-oxidation, a pathway that appears to be more significant for carcinogenesis in the rat[8].

Caption: Differential metabolic pathways of cis- and trans-N-nitroso-2,6-dimethylmorpholine.

Experimental Protocols

The ability to separate, identify, and evaluate the biological activity of these isomers is crucial for research and development. The following section provides detailed methodologies for these procedures.

Caption: General experimental workflow for the study of 2,6-dimethylmorpholine isomers.

Purification of cis-2,6-Dimethylmorpholine via Fractional Crystallization

This protocol is adapted from methods described in the patent literature for the large-scale purification of the cis isomer[3][9].

Principle: This method exploits the differential solubility of the carboxylate salts of the cis and trans isomers. The cis isomer's salt is typically less soluble in non-polar solvents and can be selectively crystallized.

Materials:

-

Mixture of cis- and trans-2,6-dimethylmorpholine

-

Ethyl acetate (or isopropyl acetate, n-butyl acetate)

-

Acetic acid (or propionic acid)

-

Aqueous sodium hydroxide (e.g., 20% w/v)

-

Dichloromethane or chloroform

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask with stirring, cooling bath, and dropping funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Salt Formation: a. In a reaction flask, dissolve the mixture of 2,6-dimethylmorpholine isomers (1.0 eq) in ethyl acetate (approx. 3-4 mL per gram of mixture). b. With stirring, warm the solution to approximately 30-40°C. c. Add acetic acid (1.0-1.1 eq) dropwise to the solution. d. Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for 2-3 hours to allow for crystallization. e. Further cool the mixture in an ice bath (0-5°C) for another 2-3 hours to maximize crystal formation.

-

Isolation of the cis-Isomer Salt: a. Collect the precipitated crystals of cis-2,6-dimethylmorpholine acetate by vacuum filtration. b. Wash the crystals with a small amount of cold ethyl acetate. c. Dry the crystals under vacuum.

-

Hydrolysis to Obtain the Free Base: a. Dissolve the purified cis-2,6-dimethylmorpholine acetate crystals in water. b. Add 20% aqueous sodium hydroxide with stirring until the pH of the solution is 13-14. c. Transfer the solution to a separatory funnel and extract twice with dichloromethane. d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield purified cis-2,6-dimethylmorpholine.

Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The volatile isomers are separated based on their boiling points and interaction with the GC column's stationary phase. Mass spectrometry provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., TM-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar mid-polarity column).

-

Helium (carrier gas).

-

Sample of 2,6-dimethylmorpholine isomers dissolved in a suitable solvent (e.g., dichloromethane).

GC-MS Conditions (starting point for method development):

-

Injector Temperature: 250°C

-

Split Ratio: 20:1

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Hold at 150°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-200

Expected Results: The cis isomer, having a slightly lower boiling point (142-143°C) than the trans isomer (148.1-148.5°C), is expected to elute first[3]. The mass spectra of both isomers will be very similar, showing a molecular ion peak at m/z 115 and characteristic fragmentation patterns. Quantification is achieved by integrating the peak areas of the two isomers.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Principle: For these polar amines, either normal-phase or reversed-phase HPLC can be employed. In normal-phase, the more polar cis isomer will have a longer retention time. In reversed-phase, the less polar trans isomer will be retained longer. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.

Method 1: Normal-Phase HPLC

-

Column: Silica or Cyano-bonded phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol (e.g., Hexane:Isopropanol 95:5 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) should be added to the mobile phase to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: ELSD or MS.

Method 2: Reversed-Phase HPLC

-

Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. Due to the basic nature of the analytes, a high pH mobile phase is recommended to ensure they are in their neutral form.

-

Aqueous Phase: 10 mM ammonium bicarbonate, pH 9.5.

-

Organic Phase: Acetonitrile or Methanol.

-

Gradient: Start with a low percentage of organic phase (e.g., 10%) and ramp up to a higher percentage (e.g., 70%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.

-

Detection: ELSD or MS.

Conclusion

The case of cis- and trans-2,6-dimethylmorpholine serves as a powerful illustration of the principle of stereochemistry in biological systems. The fixed spatial arrangement of the two methyl groups is a critical determinant of molecular shape, which in turn dictates the molecule's ability to interact with specific biological targets. For researchers in drug discovery and agrochemical development, an early understanding and characterization of the stereoisomers of a lead compound are not merely academic exercises; they are essential steps in identifying the true eutomer, minimizing off-target effects, and developing a safe and efficacious product. The protocols and mechanistic insights provided in this guide offer a robust framework for the investigation of these and other stereoisomeric compounds.

References

-

Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (URL: [Link])

-

Barrett-Bee, K., & Dixon, G. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. (URL: [Link])

-

Fenpropimorph (Ref: CGA 101031). (2026, February 2). AERU, University of Hertfordshire. (URL: [Link])

-

The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. (URL: [Link])

- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).

-

Siddhartha, S., et al. (2025, January 16). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Full article. (URL: [Link])

-

Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. (n.d.). PubMed. (URL: [Link])

-

Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (n.d.). ResearchGate. (URL: [Link])

-

Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. (n.d.). PubMed. (URL: [Link])

-

Metabolic activation of N-nitroso compounds. (n.d.). ResearchGate. (URL: [Link])

-

EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE. (2012, August). OEHHA. (URL: [Link])

-

fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI). (n.d.). The Good Scents Company. (URL: [Link])

-

Polak, A. (n.d.). Preclinical data and mode of action of amorolfine. PubMed. (URL: [Link])

-

Stereoisomers of Pesticide Molecules and Biological Activity. (2025, March 20). (URL: [Link])

-

Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). (URL: [Link])

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. (URL: [Link])

-

Structure of an integral membrane sterol reductase from Methylomicrobium alcaliphilum. (n.d.). (URL: [Link])

-

2,6-Dimethyl-n-nitrosomorpholine. (2009, March 1). OEHHA. (URL: [Link])

-

Synthesis, characterization, stereochemistry and biological studies of N-morpholinoacetyl-cis-2,6-diphenylpiperidines. (2026, January 13). ResearchGate. (URL: [Link])

-

Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. (n.d.). WUR eDepot. (URL: [Link])

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI. (URL: [Link])

-

Reversed-phase HPLC separation of the diastereomers of compound... (n.d.). ResearchGate. (URL: [Link])

-

Effect of 24 and Amorolfine Treatment on the Sterol Profile of Candida albicans ATCC 24433 a. (n.d.). ResearchGate. (URL: [Link])

-

Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (2016, July 6). PubMed. (URL: [Link])

-

Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. (URL: [Link])

-

fenpropimorph (188). (n.d.). FAO.org. (URL: [Link])

- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).

-

stereochemistry and biological activity of drugs. (n.d.). (URL: [Link])

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. (URL: [Link])

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. (URL: [Link])

-

Reversed-phase separation methods for glycan analysis. (2016, May 30). (URL: [Link])

-

Molecular cloning and expression of the human Δ7-sterol reductase. (n.d.). PMC - NIH. (URL: [Link])

-

Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (n.d.). PubMed. (URL: [Link])

-

Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorpti. (2024, May 7). (URL: [Link])

-

Antifungal Susceptibility Testing. (n.d.). (URL: [Link])

-

IC50 – Knowledge and References. (n.d.). Taylor & Francis. (URL: [Link])

-

Chemical Inhibition of Sterol Biosynthesis. (n.d.). MDPI. (URL: [Link])

-

In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. (n.d.). PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

Technical Whitepaper: (2R,6S)-2,6-Dimethylmorpholine Hydrochloride in Advanced Chemical Synthesis and Drug Development

Executive Summary

(2R,6S)-2,6-dimethylmorpholine hydrochloride (CAS 59229-60-6), universally recognized in process chemistry as cis-2,6-dimethylmorpholine hydrochloride, is a highly specialized, sterically defined aliphatic heterocycle. As a meso compound, its structural geometry places both methyl groups in equatorial positions, conferring unique thermodynamic stability and precise spatial orientation. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamically controlled synthesis, and critical role as a pharmacophore in blockbuster therapeutics such as the antifungal Amorolfine and the Hedgehog pathway inhibitor Sonidegib (LDE225).

Physicochemical Profiling & Structural Elucidation

The utility of (2R,6S)-2,6-dimethylmorpholine hydrochloride stems directly from its stereochemistry. The cis configuration ensures that when the morpholine ring adopts its lowest-energy chair conformation, the bulky methyl groups at the C2 and C6 positions are equatorial. This minimizes 1,3-diaxial steric clash, making the molecule significantly more stable than its trans (2R,6R or 2S,6S) counterparts 1.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Specification |

| CAS Number | 59229-60-6 |

| Chemical Name | (2R,6S)-2,6-dimethylmorpholine hydrochloride |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| Stereochemistry | meso (cis-isomer) |

| Physical State | Solid (Crystalline Powder) |

| Boiling Point (Free Base) | 142–143 °C |

| Purity Target (Industrial) | ≥ 99.2% (cis isomer) |

Mechanistic Synthesis & Process Chemistry

The industrial and laboratory-scale synthesis of the cis-isomer relies on the acid-catalyzed cyclodehydration of diisopropanolamine (DIPA). The synthesis is strictly governed by thermodynamic control, leveraging high temperatures and strong acid to drive the equilibrium toward the more stable cis geometry 2.

Protocol: Thermodynamically Controlled Synthesis and Isolation

This protocol is designed as a self-validating system; the physical properties of the intermediates dictate the success of the subsequent steps.

-

Reagent Preparation: Charge a borosilicate glass-lined reactor with 96% concentrated sulfuric acid (H₂SO₄).

-

Exothermic Addition: Slowly meter in diisopropanolamine (DIPA) containing ~10% water.

-

Causality: Simultaneous and slow addition controls the intense exothermic reaction. By allowing the temperature to rise naturally to 100–120 °C without external cooling, you prevent localized charring and thermal degradation of the amine backbone.

-

-

Cyclodehydration & Isomerization: Heat the reaction mixture to 178–185 °C for 3 to 25 hours, utilizing a Dean-Stark apparatus to continuously remove water.

-

Causality: High temperature and continuous water removal drive the dehydration equilibrium forward (Le Chatelier's principle). Prolonged heating under strongly acidic conditions provides the activation energy necessary for the kinetic trans isomer to equilibrate into the thermodynamically favored cis isomer (equatorial-equatorial methyl groups).

-

-

Alkaline Quenching: Cool the mixture to 50 °C and slowly neutralize with 30% aqueous NaOH until the aqueous phase registers a pH > 11.

-

Causality: The highly basic environment neutralizes the sulfuric acid and converts the non-volatile morpholine sulfate salt back into the volatile free base, enabling phase separation.

-

-

Fractional Distillation: Isolate the crude free base via fractional distillation.

-

Self-Validation: The cis isomer boils at 142–143 °C, while the trans isomer boils slightly higher at 148 °C. Collecting the fraction strictly at 142–143 °C validates the removal of the trans impurity 3.

-

-

Hydrochloride Salt Formation: Dissolve the distilled free base in an anhydrous organic solvent (e.g., ethyl acetate). Bubble anhydrous HCl gas through the solution at 0–10 °C.

-

Causality: The cis isomer selectively crystallizes as a highly pure hydrochloride salt due to its lower solubility in cold ethyl acetate compared to residual trans impurities, which remain trapped in the mother liquor.

-

Workflow for the synthesis and isolation of cis-2,6-dimethylmorpholine hydrochloride.

Pharmaceutical Applications & Pharmacodynamic Impact

The cis-2,6-dimethylmorpholine moiety is not merely a passive structural scaffold; it is an active participant in target binding, dictating the pharmacodynamics of several critical drugs.

Table 2: Pharmacological Applications

| API / Compound | Therapeutic Area | Role of cis-2,6-Dimethylmorpholine |

| Amorolfine | Antifungal (Onychomycosis) | Core pharmacophore inhibiting Δ14-sterol reductase. |

| Sonidegib (LDE225) | Oncology (Basal Cell Carcinoma) | Binds to the SMO receptor pocket to halt Hedgehog signaling. |

| Fenpropimorph | Agrochemical (Fungicide) | Inhibits ergosterol biosynthesis in plant pathogenic fungi. |

Ergosterol Synthesis Inhibition (Amorolfine)

In fungal pathogens, Amorolfine disrupts the cell membrane by inhibiting Δ14-sterol reductase and cholestenol Δ-isomerase. The cis-dimethylmorpholine ring mimics sterol intermediates, competitively binding to the enzyme's active site. The specific equatorial arrangement of the methyl groups is essential for an optimal fit within the hydrophobic binding pocket of the reductase, leading to the accumulation of ignosterols and subsequent fungal cell death 4.

Hedgehog Pathway Inhibition (Sonidegib / LDE225)

Sonidegib is a potent antagonist of the Smoothened (SMO) receptor, utilized in the treatment of advanced basal cell carcinoma. The cis-2,6-dimethylmorpholine group is attached to a pyridine ring, forming a critical interaction vector that inserts deep into the transmembrane binding pocket of SMO. This binding locks SMO in an inactive conformation, halting the downstream activation of GLI transcription factors and arresting tumor proliferation 5.

Mechanism of Hedgehog pathway inhibition by the cis-2,6-dimethylmorpholine derivative Sonidegib.

Analytical Characterization & Quality Control

To ensure the integrity of the cis-isomer for pharmaceutical use, rigorous analytical validation is required.

Self-Validating QC Protocol:

-

Gas Chromatography (GC): The free base must be analyzed via GC prior to salt formation. The cis isomer (bp 142–143 °C) will elute earlier than the trans isomer (bp 148 °C) on a standard non-polar column. A peak area ratio of >99:1 confirms successful thermodynamic equilibration and fractional distillation. If the ratio falls below this threshold, the distillation protocol self-invalidates and must be repeated.

-

Nuclear Magnetic Resonance (¹H-NMR): In D₂O, the axial protons at C2 and C6 in the cis isomer exhibit distinct coupling constants (large axial-axial coupling, ~10 Hz) compared to the trans isomer, providing a definitive, self-validating structural confirmation of the meso geometry.

References

- ChemicalBook - (2R,6S)-2,6-dimethylmorpholine hydrochloride | 59229-60-6.

- Google Patents (US4504363A) - Preparation of cis-2,6-dimethylmorpholine.

- Google Patents (CN110950818B) - Method for purifying cis-2,6-dimethyl morpholine.

- Veeprho - Amorolfine Impurities and Related Compound.

- Google Patents (US10266523B2) - Crystaline forms of N-[6-(cis-2,6-dimethylmorpholine-4-yl)pyridine-3-yl]-2-Methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-Methanamide monophosphate, and process of preparation thereof.

Sources

- 1. (2R,6S)-2,6-dimethylmorpholine hydrochloride | 59229-60-6 [chemicalbook.com]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. US10266523B2 - Crystaline forms of N-[6-(cis-2,6-dimethylmorpholine-4-yl)pyridine-3-yl]-2-Methyl-4â²-(trifluoromethoxy) [1,1â²-biphenyl]-3-Methanamide monophosphate, and process of preparation thereof - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Purification of 2,6-Dimethylmorpholine Hydrochloride

Executive Summary

2,6-Dimethylmorpholine hydrochloride (CAS 59229-60-6 for the cis-isomer) is a critical intermediate in the synthesis of antifungal agents (e.g., Amorolfine) and various agrochemicals.[1] Its utility in process chemistry is dictated by its solubility differential between aqueous and organic phases. While the free base is a liquid miscible with water and most organic solvents, the hydrochloride salt exhibits a distinct solubility profile characterized by high aqueous solubility and selective solubility in polar organic solvents. This guide provides a technical analysis of these properties, offering evidence-based protocols for solubility determination and purification via recrystallization.

Physicochemical Fundamentals

Structural Dynamics & Salt Formation

The commercial utility of 2,6-dimethylmorpholine lies primarily in its cis-isomer ((2S,6R)-2,6-dimethylmorpholine). The hydrochloride salt is formed via the protonation of the secondary amine nitrogen.

-

pKa: The conjugate acid has a pKa of approximately 9.04 , indicating that the salt is stable in solid form but will readily dissociate in basic aqueous solutions (pH > 10).

-

Stereochemistry: The cis isomer adopts a chair conformation with both methyl groups in the equatorial position, maximizing stability. The trans isomer (axial-equatorial) is often present as an impurity and possesses slightly different solubility parameters, which can be exploited for purification.

Thermodynamic Basis of Solubility

The solubility of 2,6-dimethylmorpholine hydrochloride is governed by the competition between its Lattice Energy (ionic interactions in the crystal) and Solvation Enthalpy (interaction with solvent molecules).

-

Aqueous Media: The high dielectric constant of water (

) effectively shields the electrostatic attraction between the morpholinium cation and chloride anion, leading to high solubility. -

Organic Media: In lower dielectric solvents (e.g., Isopropanol

), the lattice energy dominates at low temperatures, but solvation entropy drives dissolution at elevated temperatures, making these ideal for recrystallization.

Solubility Profile Analysis

The following data summarizes the solubility behavior of 2,6-dimethylmorpholine hydrochloride across a polarity spectrum. This data is synthesized from process chemistry literature and standard amine salt behaviors.

Table 1: Comparative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Application |

| Aqueous | Water (pH 7) | High (>500 g/L) | Ion-Dipole hydration | Dissolution, Extraction |

| Protic Organic | Methanol | High | H-bonding, high polarity | Solvent exchange |

| Ethanol | Moderate-High | H-bonding | Co-solvent | |

| Isopropanol (IPA) | Moderate (Hot) | H-bonding, steric hindrance | Recrystallization | |

| Aprotic Polar | DMSO / DMF | High | Dipole-Dipole | Reaction medium |

| Acetone | Low | Weak dipole interactions | Anti-solvent | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Weak dipole, dispersion | Extraction (Ion-pair) |

| Non-Polar | Ethyl Acetate | Low | Weak dipole | Anti-solvent / Wash |

| Diethyl Ether | Insoluble | Dispersion forces | Precipitation | |

| Hexanes/Heptane | Insoluble | Dispersion forces | Precipitation |

Technical Note: The "sweet spot" for purification is Isopropanol (IPA) . The salt is soluble in boiling IPA but crystallizes upon cooling, whereas impurities often remain in solution or the salt is too soluble in Methanol/Ethanol to crystallize effectively.

Visualization of Solvation & Workflows

Diagram 1: Thermodynamic Solvation Mechanism

This diagram illustrates the energetic competition governing the salt's solubility.

Caption: Thermodynamic equilibrium shifts based on solvent polarity and temperature, dictating the purification strategy.

Experimental Methodologies

Protocol 1: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch/isomer ratio.

-

Preparation: Dry the 2,6-dimethylmorpholine HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Saturation: Add excess salt to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Quantification: Transfer a known volume (e.g., 5 mL) to a tared weighing dish. Evaporate solvent under nitrogen flow and dry to constant weight.

-

Calculation:

-

Protocol 2: Purification via Recrystallization (Isopropanol)

This is the industry-standard method for upgrading purity from ~95% to >99%.

-

Dissolution: Charge crude 2,6-dimethylmorpholine HCl (10 g) into a flask. Add Isopropanol (IPA, 30 mL).

-

Heating: Heat the mixture to reflux (82°C) with stirring.

-

Checkpoint: If solids remain, add IPA in 2 mL increments until dissolution is complete. Do not exceed 50 mL total volume.

-

-

Hot Filtration: If insoluble particles (dust, inorganic salts) are present, filter the hot solution rapidly through a heated funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

-

Isolation: Filter the white crystalline solid under vacuum.

-

Washing: Wash the filter cake with cold Isopropanol/Ethyl Acetate (1:1 mixture, 10 mL).

-

Drying: Dry under vacuum at 45°C.

Diagram 2: Recrystallization Workflow

Caption: Step-by-step logic for the purification of 2,6-dimethylmorpholine hydrochloride using Isopropanol.

Critical Application Notes

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to atmospheric moisture can lead to clumping and hydrolysis errors in stoichiometry. Store in a desiccator.

-

Anti-Solvent Addition: If the yield from pure IPA is low, an "Anti-Solvent" method can be used. After dissolving in minimum hot Ethanol, add Ethyl Acetate or Diethyl Ether dropwise until turbidity persists, then cool.

-

Isomer Enrichment: Recrystallization from IPA has been cited to preferentially crystallize the trans isomer in some specific chiral resolution contexts involving mandelic acid, but for the HCl salt, it generally purifies the major isomer (usually cis) by removing non-salt impurities.

References

-

National Toxicology Program (NTP). (1992).[2] 2,6-Dimethylmorpholine: Physical and Chemical Properties. National Institutes of Health.[2] Available at: [Link]

-

University of Massachusetts. (n.d.). Recrystallization and Solubility Methodologies. UMass Amherst Chemistry Dept. Available at: [Link]

Sources

pKa Modulation in Saturated Heterocycles: A Comparative Analysis of 2,6-Dimethylmorpholine Hydrochloride and Morpholine

Executive Summary

In small-molecule drug discovery, the morpholine ring is a privileged scaffold frequently employed to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of drug candidates. Understanding the precise physicochemical differences between unsubstituted morpholine and its methylated derivatives is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This technical guide provides an authoritative analysis of the pKa shift between morpholine and 2,6-dimethylmorpholine hydrochloride, detailing the electronic causality behind this shift, the experimental protocols required for accurate pKa determination, and the downstream implications for pharmaceutical development.

Electronic and Steric Determinants of Basicity

The basicity of saturated nitrogen heterocycles is governed by a delicate balance of inductive effects, orbital hybridization, and steric hindrance. To understand the pKa of 2,6-dimethylmorpholine, we must first examine its parent structure.

-

The Baseline (Piperidine): Piperidine, a six-membered saturated amine lacking an oxygen atom, has a pKa of approximately 11.2. The nitrogen's lone pair is highly available for protonation.

-

The Oxygen Effect (Morpholine): Isosteric replacement of the carbon at position 1 with an oxygen atom yields morpholine. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen at position 4, stabilizing the lone pair and significantly reducing its basicity. Consequently, the pKa of morpholine drops to 8.36[1].

-

The Methylation Effect (2,6-Dimethylmorpholine): Adding methyl groups at the 2 and 6 positions (adjacent to the oxygen) introduces an electron-donating inductive effect (+I effect). These methyl groups donate electron density toward the oxygen atom, partially neutralizing its electron-withdrawing pull on the rest of the ring. As a result, the nitrogen atom retains more electron density compared to unsubstituted morpholine, raising the pKa of the conjugate acid to approximately 9.04[2].

-

Hydrochloride Salt Considerations: 2,6-dimethylmorpholine hydrochloride is the pre-protonated salt form of the amine. In aqueous solution, the salt dissociates, and the measured pKa (9.04) reflects the deprotonation of this conjugate acid.

Diagram illustrating the logical relationship of inductive effects on heterocycle pKa.

Physicochemical Data Summary

The structural modifications not only affect basicity but also alter lipophilicity and boiling points. The table below summarizes the core quantitative data for both compounds.

| Property | Morpholine | 2,6-Dimethylmorpholine |

| Molecular Formula | C₄H₉NO | C₆H₁₃NO |

| Molecular Weight | 87.12 g/mol | 115.17 g/mol |

| pKa (Conjugate Acid at 25°C) | 8.36[1] | 9.04[2] |

| LogP (Octanol/Water) | -0.86[3] | -0.15[2] |

| Boiling Point | ~128 °C[3] | ~146 °C[4] |

| Physical State (Room Temp) | Colorless Liquid | Colorless to Pale Yellow Liquid |

High-Fidelity Potentiometric pKa Determination

As morpholine derivatives generally lack strong UV chromophores, UV-metric titration is prone to poor signal-to-noise ratios unless complex indicator-dye systems are employed. Therefore, potentiometric titration is the gold standard for these aliphatic heterocycles. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Experimental Protocol

Materials & Reagents:

-

Analyte: 2,6-dimethylmorpholine hydrochloride (High purity, >98%).

-

Titrant: 0.1 M NaOH (Standardized against potassium hydrogen phthalate).

-

Background Matrix: 0.1 M KCl solution.

-

Equipment: Automated potentiometric titrator with a glass pH electrode and temperature probe.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C. Causality: pKa is a temperature-dependent thermodynamic constant; strict thermal control prevents baseline drift.

-

Sample Preparation: Accurately weigh 1.0 mmol of 2,6-dimethylmorpholine hydrochloride and dissolve it in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl matrix maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients of the ions remain stable, allowing concentration to serve as a reliable proxy for activity.

-

Environmental Control: Submerge the pH electrode and temperature probe into the solution. Blanket the titration vessel with a steady stream of inert Nitrogen (N₂) gas. Causality: Aliphatic amines readily absorb atmospheric CO₂, forming carbonic acid which will artificially lower the pH and introduce secondary inflection points.

-

Titration Execution: Dispense the 0.1 M NaOH titrant in dynamic volume increments (e.g., 0.1 mL to 0.5 mL), allowing the system to reach equilibrium (defined as ΔpH < 0.01 per minute) before recording the pH.

-

Data Analysis: Plot the measured pH against the volume of NaOH added. Calculate the first derivative (

) to precisely identify the equivalence point. The pKa is extracted by reading the pH at exactly half the equivalence volume, in accordance with the Henderson-Hasselbalch equation (

Experimental workflow for the potentiometric determination of heterocycle pKa.

Pharmacokinetic Implications in Drug Design

The ~0.68 unit shift in pKa between morpholine and 2,6-dimethylmorpholine has profound implications for rational drug design:

-

Physiological Ionization: At a physiological pH of 7.4, the ionization states of the two moieties differ significantly. Morpholine (pKa 8.36) is approximately 90% protonated (ionized) in the bloodstream. In contrast, 2,6-dimethylmorpholine (pKa 9.04) is over 98% protonated.

-

Permeability vs. Solubility: While the higher pKa of 2,6-dimethylmorpholine increases its ionization (favoring aqueous solubility), the addition of the two methyl groups simultaneously increases the intrinsic lipophilicity (LogP shifts from -0.86 to -0.15)[2][3]. This dual effect often results in a "best of both worlds" scenario, where the hydrochloride salt provides excellent formulation solubility, while the lipophilic methyl groups ensure adequate passive membrane permeability.

-

Metabolic Shielding: The methyl groups at the 2 and 6 positions introduce steric bulk adjacent to the oxygen atom. This steric hindrance can block Cytochrome P450-mediated oxidative metabolism (e.g., ring opening or α-oxidation), thereby extending the biological half-life of the active pharmaceutical ingredient.

References

- ChemicalBook. "cis-2,6-Dimethylmorpholine | 6485-55-8". ChemicalBook.

- PubChem. "Morpholine | C4H9NO | CID 8083". National Institutes of Health (NIH).

- PubChem. "2,6-Dimethylmorpholine | C6H13NO | CID 110862". National Institutes of Health (NIH).

- Master Organic Chemistry. "5 Key Basicity Trends of Amines". Master Organic Chemistry.

Sources

Stereochemical Architecture of 2,6-Dimethylmorpholine Hydrochloride Salts: A Technical Guide

Executive Summary: The Stereoelectronic Imperative

2,6-Dimethylmorpholine (DMM) is not merely a solvent or a generic building block; it is a privileged scaffold in the synthesis of morpholine-based antifungals (e.g., Amorolfine, Fenpropimorph) and selective receptor modulators.[1] The stereochemistry of the 2,6-dimethyl substitution pattern dictates the pharmacological efficacy and metabolic stability of these drugs.[1]

This guide addresses the critical challenge in DMM applications: stereocontrol . While the cis-isomer (meso) is thermodynamically preferred and often the active pharmacophore, the trans-isomer (racemic) constitutes a persistent impurity that requires rigorous separation.[1] This paper details the stereochemical dynamics of DMM hydrochloride salts, providing a self-validating protocol for their isolation, characterization, and conversion.[1]

Stereochemical Fundamentals

The 2,6-dimethylmorpholine system exists as two diastereomers, distinguished by the relative orientation of the methyl groups on the morpholine ring.[1]

The Isomer Landscape[1]

-

Cis-Isomer (Meso): The (2R,6S)-configuration.[1] In the preferred chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This isomer is achiral due to an internal plane of symmetry passing through the oxygen and nitrogen atoms.

-

Trans-Isomer (Racemic): The (2R,6R) and (2S,6S) pair.[1][2] In the chair conformation, one methyl group is equatorial while the other is forced into an axial position.[1] This introduces significant steric strain (approx. 1.4–1.8 kcal/mol less stable than the cis-isomer), making the trans-isomer the kinetic product or a minor component of the thermodynamic equilibrium.[1]

Visualization of Stereochemical Relationships

Figure 1: Stereochemical hierarchy of 2,6-dimethylmorpholine showing the thermodynamic dominance of the cis-isomer.

The Hydrochloride Interface: Protonation and Crystallinity[1]

Converting the free base to the hydrochloride salt is the definitive step for locking the conformation and enhancing oxidative stability.

Protonation Dynamics

Upon treatment with HCl, the nitrogen atom becomes quaternary (

-

Cis-HCl: The protonation does not disrupt the diequatorial preference of the methyl groups.[1] The salt forms a stable crystal lattice, often incorporating water of crystallization depending on the solvent system.[1]

-

Trans-HCl: Protonation locks the nitrogen inversion. The crystal packing is generally less efficient due to the axial methyl group, leading to higher solubility in polar organic solvents compared to the cis-salt.[1] This solubility differential is the mechanism of purification. [1]

Quantitative Comparison

| Property | cis-2,6-DMM HCl | trans-2,6-DMM HCl |

| Configuration | (2R,6S) [Meso] | (2R,6R) / (2S,6S) [Racemic] |

| Methyl Orientation | Diequatorial (Syn) | Axial / Equatorial (Anti) |

| Thermodynamic Stability | High | Low (Steric strain) |

| Melting Point | ~290–300 °C (sublimes) | Generally lower / broader range |

| Solubility (Ethanol) | Low (Precipitates readily) | Moderate to High (Remains in mother liquor) |

| Key NMR Feature ( |

Experimental Protocols: Separation and Salt Formation[5][6]

This section details a self-validating workflow for isolating the cis-isomer as the hydrochloride salt from a commercial mixture.

Workflow Logic

The separation relies on a "Purification by Derivatization" strategy. While fractional distillation can separate the bases (bp diff ~2-3°C), it is inefficient for high purity.[1] We utilize the acetate salt for bulk stereochemical enrichment, followed by conversion to the hydrochloride for the final API form.[1]

Protocol: Isolation of cis-2,6-DMM Hydrochloride[1]

Reagents:

-

Commercial 2,6-Dimethylmorpholine (typically 70:30 or 80:20 cis:trans mixture).[1]

-

Glacial Acetic Acid.[3]

-

Ethyl Acetate (EtOAc) or Isopropyl Acetate.[1]

-

Concentrated HCl (37%) or HCl in Dioxane (4M).[1]

-

Sodium Hydroxide (50% w/w).[1]

Step-by-Step Methodology:

-

Selective Crystallization (The Acetate Filter):

-

Dissolve the crude DMM mixture (1.0 eq) in EtOAc (5 volumes).

-

Cool to 0–5 °C.

-

Slowly add Glacial Acetic Acid (1.05 eq) dropwise.[1] Note: The reaction is exothermic.[1]

-

Stir at 0–5 °C for 2 hours. The cis-DMM acetate salt will precipitate preferentially due to its superior lattice energy.

-

Validation: Filter the white solid. The mother liquor contains the enriched trans-isomer.

-

-

Free Base Regeneration:

-

Suspend the cis-acetate salt in water.

-

Basify with 50% NaOH to pH > 12.

-

Extract with Dichloromethane (DCM) or Toluene.[1] Dry over

and concentrate. -

Checkpoint: Assess purity via GC or NMR. Purity should now be >98% cis.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified cis-DMM free base in anhydrous Ethanol or Diethyl Ether.

-

Add HCl (gas, or solution in dioxane/ether) dropwise until pH < 2.[1]

-

A white precipitate of cis-2,6-dimethylmorpholine hydrochloride forms immediately.[1]

-

Recrystallize from Ethanol/Isopropanol if necessary for X-ray quality crystals.

-

Figure 2: Purification workflow utilizing the differential solubility of acetate salts to isolate the cis-isomer before HCl salt formation.[1]

Characterization & Validation (E-E-A-T)

Trustworthiness in stereochemistry comes from spectroscopic proof. You must confirm the "chair" conformation and the equatorial nature of the methyl groups.

NMR Spectroscopy ( H NMR)

The definitive distinction lies in the coupling constants (

-

Cis-Isomer (HCl salt in

or -

Trans-Isomer:

X-Ray Crystallography

For IND (Investigational New Drug) filings, single-crystal X-ray diffraction is required.[1]

-

Cis-HCl: Space group typically monoclinic or orthorhombic. The structure confirms the syn orientation of methyls and the chair conformation.

-

Reference: See CSD (Cambridge Structural Database) entries for cis-2,6-dimethylmorpholinium chloride.[1]

Pharmaceutical Implications[6][7][8][9][10]

Why does this stereochemistry matter?

-

Metabolic Stability: The cis-isomer's diequatorial methyls sterically hinder the approach of metabolic enzymes (e.g., CYPs) to the ring carbons, often resulting in a longer half-life compared to the trans-isomer.[1]

-

Target Binding: In antifungal drugs like Amorolfine, the morpholine ring mimics the carbocationic intermediate in the sterol biosynthesis pathway. The precise geometry of the cis-isomer is critical for fitting into the active site of

-reductase and

References

- BASF SE. (2021). Process for the preparation of cis-2,6-dimethylmorpholine.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 641500, cis-2,6-Dimethylmorpholine. PubChem.[4][3][5][6] [Link][1]

-

Duchamp, E., et al. (2019).[1][7] Reductive Fragmentation of Tetrazoles: Mechanistic Insights and Applications toward the Stereocontrolled Synthesis of 2,6-Polysubstituted Morpholines. Journal of Organic Chemistry. [Link][1]

-

Bergmann, E. D., et al. (1980).[1][8] Conformational Analysis of 2,6-Dimethylmorpholines. Journal of Molecular Structure.

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2,6-Dimethylmorpholine | C6H13NO | CID 641501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 2,6-dimethylmorpholine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Selective Cyclization of Diisopropanolamine to 2,6-Dimethylmorpholine

Topic: Protocol for Cyclization of Diisopropanolamine to 2,6-Dimethylmorpholine Content Type: Application Note & Technical Protocol Audience: Process Chemists, Organic Synthesis Researchers, and Drug Development Scientists.

Introduction & Scope

2,6-Dimethylmorpholine (2,6-DMM) is a critical heterocyclic building block in the pharmaceutical and agrochemical industries. It serves as a core pharmacophore in antifungal agents (e.g., Amorolfine, Fenpropimorph) and as a chiral auxiliary in asymmetric synthesis.

The synthesis involves the intramolecular dehydration (cyclization) of diisopropanolamine (DIPA). While conceptually simple, the reaction presents specific challenges regarding stereocontrol (cis/trans ratio) and thermal management to prevent oligomerization.

This guide details a robust, bench-validated protocol for the sulfuric acid-mediated cyclization of DIPA, emphasizing the thermodynamic preference for the cis-isomer and downstream purification strategies.

Reaction Chemistry & Mechanism

Reaction Scheme

The transformation is an acid-catalyzed dehydration etherification. The nitrogen atom acts as the tether, bringing the two secondary alcohol groups into proximity.

Stoichiometry:

Mechanistic Pathway

The reaction proceeds via a specific sequence involving protonation and nucleophilic attack. Unlike diethanolamine cyclization (primary alcohols), DIPA involves secondary alcohols, increasing the likelihood of S_N1 character (carbocation intermediates) over pure S_N2, particularly at high temperatures.

Key Mechanistic Steps:

-

Protonation: Acid protonates one hydroxyl group of DIPA.

-

Activation: Formation of an oxonium ion (

). -

Cyclization: The oxygen atom of the second hydroxyl group acts as the nucleophile, attacking the carbon bearing the leaving group (water).

-

Stereochemistry: The cis-isomer (2,6-diequatorial methyls) is thermodynamically more stable than the trans-isomer (axial-equatorial). High-temperature acid catalysis typically yields a thermodynamic mixture favoring the cis-isomer (~80:20).

Visualization: Reaction Workflow

The following diagram outlines the logical flow of the synthesis and workup.

Figure 1: Process flow diagram for the acid-mediated cyclization of DIPA.

Experimental Protocol: Liquid Phase Dehydration

Safety Warning: Concentrated sulfuric acid is highly corrosive and causes severe burns. The reaction is exothermic; addition must be slow. DIPA and 2,6-DMM are irritants. Perform all operations in a fume hood.

Equipment & Reagents[1][2]

-

Reagents:

-

Diisopropanolamine (DIPA), >98% purity.[1]

-

Sulfuric Acid (H₂SO₄), 95-98% concentrate.

-

Sodium Hydroxide (NaOH), 50% w/w aqueous solution.

-

Solvent: Toluene or Dichloromethane (for extraction).

-

-

Apparatus:

Step-by-Step Procedure

Step 1: Acid Addition (Exotherm Control)

-

Charge DIPA (1.0 equiv) into the 3-neck RBF.

-

Note: If DIPA is solid (mp ~42°C), gently melt it at 50°C.

-

-

Begin slow mechanical stirring.

-

Add Conc. H₂SO₄ (1.5 to 2.0 equiv) dropwise via the addition funnel.

-

Critical: Maintain internal temperature below 80°C using an ice bath if necessary. The acid-base neutralization (amine protonation) is highly exothermic.

-

Observation: The mixture will become a viscous syrup (DIPA-sulfate salt).

-

Step 2: Thermal Dehydration

-

Equip the flask with the Dean-Stark trap and condenser.[2]

-

Heat the reaction mixture gradually to 170–190°C .

-

Maintain temperature for 3–6 hours .

-

Monitor: Water will collect in the Dean-Stark trap. Theoretical water yield is 1 mole per mole of DIPA. The reaction is complete when water evolution ceases.

-

Step 3: Workup & Isolation

-

Cool the reaction mass to ~60°C (do not allow to solidify completely).

-

Slowly add NaOH (50% aq) until pH > 12.

-

Caution: Another exotherm. The mixture will separate into an upper organic amine layer and a lower aqueous salt sludge (Na₂SO₄).

-

-

Perform steam distillation OR solvent extraction:

-

Method A (Steam Distillation): Direct steam distillation of the basified slurry yields an aqueous azeotrope of 2,6-DMM.

-

Method B (Extraction): Dilute with water to dissolve salts, extract 3x with Toluene or DCM. Dry organic layer over Na₂SO₄.[6]

-

Step 4: Purification

-

Concentrate the organic phase.[7]

-

Perform fractional distillation.[8][9]

-

Boiling Point: 2,6-Dimethylmorpholine boils at 147–148°C (atmospheric).

-

Yield: Typically 85–95%.

-

Isomer Management: Cis/Trans Separation

The reaction yields a mixture of cis (major, ~75-85%) and trans (minor, ~15-25%) isomers.[3][4]

-

Cis-isomer: (2R, 6S) - Methyl groups are equatorial. (Preferred for most bio-activities).

-

Trans-isomer: (2R, 6R) / (2S, 6S) - One axial, one equatorial methyl.

Separation by simple distillation is inefficient due to overlapping boiling points.

Protocol for Cis-Enrichment (Salt Crystallization)

To obtain high-purity cis-2,6-DMM (>98%), use selective crystallization of carboxylate salts.

-

Solvent: Dissolve the crude isomer mixture in Ethyl Acetate or Isopropyl Acetate.

-

Acid: Add Acetic Acid or Propionic Acid (1.05 equiv relative to amine).

-

Crystallization:

-

Heat to dissolve.[8]

-

Cool slowly to 0–5°C.

-

The cis-isomer salt crystallizes preferentially.

-

-

Filtration: Filter the crystals.

-

Recovery: Basify the crystals with NaOH and distill to recover pure cis-2,6-DMM.

Analytical Characterization

Gas Chromatography (GC)

-

Column: DB-Wax or DB-1 (Polar columns provide better isomer separation).

-

Profile:

-

Trans-isomer typically elutes before the cis-isomer on non-polar columns, but order may reverse on polar phases. Validate with standards.

-

NMR Spectroscopy ( H NMR, CDCl )

Distinguishing isomers relies on the coupling constants of the methine protons at C2 and C6.

| Feature | Cis-Isomer (Diequatorial Me) | Trans-Isomer (Axial/Equatorial) |

| Methyl Signal | Doublet (~1.1 ppm) | Doublet (often split/shifted) |

| H-2/H-6 Signal | Multiplet (Axial H) | Multiplet (One Axial, One Eq) |

| Coupling ( | Large | Mixed |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Charring / Black Tar | Temperature > 200°C or "Hot spots" | Use an oil bath (not mantle) for uniform heat. Ensure efficient stirring. |

| Low Yield | Incomplete dehydration | Ensure temp > 170°C. Check Dean-Stark for theoretical water volume. |

| Solidification | Salt formation during workup | Add sufficient water before cooling to <60°C to keep Na₂SO₄ soluble. |

| Low Cis:Trans Ratio | Kinetic control | Extend reaction time at 180°C to allow thermodynamic equilibration to the cis form. |

References

-

BASF SE. (1983). Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. Link

- Huntsman Corporation. (2005).

-

J. G. Aston et al. (1980). Mechanism of cyclization of amino alcohols. Journal of Heterocyclic Chemistry, 17, 369-372.[3]

-

Chen, Y. et al. (2020). Method for purifying cis-2,6-dimethylmorpholine. CN Patent 110950818B. Link

-

Wiley-VCH. (2003). Ullmann's Encyclopedia of Industrial Chemistry, "Amines, Aliphatic". Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. benchchem.com [benchchem.com]

- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

synthesis of Amorolfine from cis-2,6-dimethylmorpholine hydrochloride

Optimized Reductive Amination Protocol for High-Purity API Production

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Amorolfine Hydrochloride (AMF-HCl), a potent broad-spectrum antifungal agent.[1] Unlike traditional alkylation routes that suffer from low yields and extensive byproduct formation, this protocol utilizes a Reductive Amination strategy.

The method couples cis-2,6-dimethylmorpholine (derived from its hydrochloride salt) with 3-(4-tert-amylphenyl)-2-methylpropanal . By employing Sodium Triacetoxyborohydride (STAB) as a selective reducing agent, this workflow minimizes over-alkylation and ensures high stereochemical integrity. Critical attention is paid to the salification and crystallization steps, which serve as the primary purification vector to remove trace trans-isomers, ensuring the final API meets European Pharmacopoeia (EP) standards (>99.5% purity).

Scientific Background & Mechanism

Amorolfine acts by inhibiting

The synthesis relies on the condensation of the secondary amine (cis-2,6-dimethylmorpholine) with the aldehyde to form an iminium ion intermediate, which is rapidly reduced in situ to the tertiary amine.

2.1 Reaction Pathway Visualization

The following diagram illustrates the critical process flow, from salt neutralization to the final API crystallization.

Figure 1: Critical Process Flow for Amorolfine HCl Synthesis.[2][3][4][5][6][7]

Materials & Equipment

| Reagent / Material | Grade | Role | CAS Number |

| cis-2,6-Dimethylmorpholine HCl | >98% | Starting Material (Nucleophile) | 54622-58-7 |

| Aldehyde Precursor | >95% | Electrophile (3-(4-tert-amylphenyl)-2-methylpropanal) | 30062-15-8 |

| Sodium Triacetoxyborohydride (STAB) | 97% | Reducing Agent | 56553-60-7 |

| Glacial Acetic Acid | ACS | Catalyst | 64-19-7 |

| Toluene | Anhydrous | Solvent | 108-88-3 |

| Ethanol | Absolute | Crystallization Solvent | 64-17-5 |

| Hydrochloric Acid | Gas or 4M in Dioxane | Salification Agent | 7647-01-0 |

Equipment Requirements:

-

Jacketted glass reactor (1L - 5L) with overhead stirring.

-

Internal temperature probe (Thermocouple).

-

Nitrogen inerting manifold.[8]

-

High-Performance Liquid Chromatography (HPLC) system for IPC (In-Process Control).

Experimental Protocol

Phase 1: Free-Basing of Morpholine Salt

The hydrochloride salt must be neutralized to liberate the nucleophilic amine.

-

Charge a reactor with cis-2,6-dimethylmorpholine HCl (100.0 g, 0.66 mol) and Water (300 mL).

-

Add Toluene (300 mL) to create a biphasic system.

-

Adjust pH to >12.0 by slowly adding 50% NaOH solution (approx. 55 g) while maintaining temperature <30°C.

-

Agitate vigorously for 30 minutes.

-

Separate phases. Extract the aqueous layer once more with Toluene (100 mL).

-

Combine organic layers and wash with Brine (100 mL).

-

Dry over anhydrous

or remove water via azeotropic distillation.-

Checkpoint: The water content (KF) of the Toluene solution should be <0.1% before proceeding.

-

Phase 2: Reductive Amination (The Coupling)

This step uses STAB for mild, selective reduction, avoiding the high pressures required for catalytic hydrogenation.

-

Solution Preparation: To the dried Toluene solution of cis-2,6-dimethylmorpholine (from Phase 1), add Glacial Acetic Acid (39.6 g, 0.66 mol, 1.0 eq).

-

Note: Acid catalysis promotes iminium ion formation.

-

-

Addition: Add 3-(4-tert-amylphenyl)-2-methylpropanal (144.0 g, 0.66 mol, 1.0 eq) dropwise over 30 minutes.

-

Temperature Control: Maintain internal temperature between 20–25°C.

-

-

Imine Formation: Stir the mixture at 25°C for 60 minutes.

-

Reduction: Cool the mixture to 0–5°C. Add Sodium Triacetoxyborohydride (195.0 g, 0.92 mol, 1.4 eq) portion-wise over 1 hour.

-

Safety: Hydrogen gas evolution may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours.

-

IPC (HPLC): Monitor consumption of the Aldehyde. Limit: <1.0% remaining.

-

Phase 3: Workup

-

Quench: Cool to 10°C and slowly add 10% NaOH solution until pH > 10.

-

Separation: Separate the organic layer.[9] Wash with water (2 x 300 mL).

-

Concentration: Distill off Toluene under reduced pressure (50°C, 100 mbar) to obtain Crude Amorolfine Base as a viscous oil.

-

Yield Expectation: ~190–200 g crude oil.

-

Phase 4: Salification and Crystallization (Critical Purity Step)

This step is designed to selectively crystallize the cis-isomer, rejecting any trans-impurities or unreacted aldehyde.

-

Dissolution: Dissolve the Crude Amorolfine Base in Ethanol (400 mL, ~2 volumes).

-

Salification: Heat to 40–45°C. Bubble HCl gas (or add HCl/EtOH solution) until pH reaches 1.5 – 3.0.

-

Exotherm: The reaction is exothermic; use this heat to ensure complete dissolution.[9]

-

-

Crystallization:

-

Cool slowly to 20°C over 1 hour.

-

Cool further to -15°C to -20°C over 2 hours.

-

Hold: Maintain at -20°C for at least 2 hours. This deep cooling is essential for maximizing yield and purging the trans-isomer.

-

-

Isolation: Filter the white crystalline solid.

-

Wash: Wash the cake with cold Ethanol (-20°C, 50 mL).

-

Drying: Dry under vacuum at 60°C for 12 hours.

Results & Specifications

| Parameter | Specification | Typical Result |

| Appearance | White crystalline powder | Complies |

| Yield (Molar) | > 75% | 82% |

| Purity (HPLC) | > 99.5% | 99.8% |

| cis-Isomer Content | > 99.5% | 99.9% |

| trans-Isomer | < 0.2% | < 0.05% |

| Melting Point | 225 – 230°C | 228°C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine formation | Increase stirring time after Aldehyde addition before adding STAB. Ensure Toluene is dry. |

| High trans-isomer | Inadequate Crystallization | Ensure cooling reaches -20°C. Do not rush the cooling ramp. Recrystallize from Ethanol if necessary.[9] |

| Residual Aldehyde | Decomposition of STAB | STAB is moisture sensitive. Use fresh reagent and ensure inert atmosphere ( |

| Filtration Difficulties | Crystal size too small | Cooling rate was too fast. Re-heat to dissolve and cool more slowly (5°C/hour). |

References

-

Hoffmann-La Roche. (1981).[1] Nouveaux derives de cis-4-(3-phenyl-2-methyl-propyl)-2,6-dimethyl-morpholine. French Patent FR2463767.[1] Link

-

Zentiva KS. (2008).[9] Process of producing Amorolfine. European Patent EP1917254B1.[9] Link

-

Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Cimex Pharma. (2013). Preparation method of amorolfine hydrochloride. WO2013097629A1. Link

-

European Pharmacopoeia. (2023). Amorolfine Hydrochloride Monograph. Link

Sources

- 1. WO2008074887A1 - Process of producing amorolfine - Google Patents [patents.google.com]

- 2. cis-2,6-Dimethyl-4-(2-methyl-3-phenyl-propyl)-morpholine | C16H25NO | CID 14149583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1842848A1 - Process for producing 3-[4-(1,1-dimethyl-propyl)-phenyl]2-methyl-propionaldehyde and cis-4{3-[4-(1,1-dimethyl-propyl)-phenyl]2-methyl-propyl}-2,6-dimethyl-morpholine (amorolfine) - Google Patents [patents.google.com]

- 4. US3282936A - Process for the conversion of cis-2-phenyl-3-methylmorpholine to trans-2-phenyl-3-methylmorpholine - Google Patents [patents.google.com]

- 5. WO2013097629A1 - Preparation method of amorolfine hydrochloride - Google Patents [patents.google.com]

- 6. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride [quickcompany.in]

- 7. CN102887872A - Method for preparing amorolfine hydrochloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. data.epo.org [data.epo.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

using 2,6-dimethylmorpholine as a chiral auxiliary in organic synthesis

This is a comprehensive Application Note and Protocol Guide for using 2,6-dimethylmorpholine as a chiral auxiliary in asymmetric organic synthesis.

Executive Summary

While 2,6-dimethylmorpholine is commonly encountered as a solvent or achiral building block (predominantly the cis-isomer), its (2S,6S) and (2R,6R) trans-isomers represent a powerful, underutilized class of C2-symmetric chiral auxiliaries .

This guide details the application of enantiopure trans-2,6-dimethylmorpholine to induce high stereoselectivity in Michael additions , enolate alkylations , and nucleophilic acyl substitutions . The auxiliary functions as a "Chiral Weinreb Amide," leveraging the morpholine oxygen for metal chelation while the C2-symmetric methyl groups provide steric shielding to direct facial selectivity.

Key Advantages[1][2][3]

-

Dual Functionality: Acts as both a stereodirecting group and a Weinreb-like acylating agent (prevents over-addition of nucleophiles).

-

C2 Symmetry: Reduces the number of possible transition states, often leading to higher predictability in stereochemical outcomes compared to C1-symmetric auxiliaries.

-

Recyclability: The auxiliary is chemically robust and can be cleaved/recovered under acidic conditions.

Stereochemical Prerequisites

CRITICAL: Commercial "2,6-dimethylmorpholine" is typically a mixture of isomers, predominantly the thermodynamically stable cis-isomer (meso, achiral). For asymmetric synthesis, you must isolate or purchase the enantiopure trans-isomer.

| Isomer | Structure | Chirality | Application |

| cis-(2R,6S) | Methyls on same side (axial/equatorial) | Achiral (Meso) | Solvent, achiral base, drug scaffold. |

| trans-(2S,6S) | Methyls on opposite sides (equatorial/equatorial) | Chiral (C2) | Chiral Auxiliary (Directs Si-face attack) |

| trans-(2R,6R) | Methyls on opposite sides (equatorial/equatorial) | Chiral (C2) | Chiral Auxiliary (Directs Re-face attack) |

Mechanistic Principles

The trans-2,6-dimethylmorpholine auxiliary operates via a chelation-controlled mechanism. When attached to a substrate (e.g., an acyl group), the morpholine oxygen and the carbonyl oxygen chelate to a metal center (Li, Mg, Zn), locking the conformation.

The "Chiral Weinreb" Effect

Unlike Evans' oxazolidinones, which primarily rely on dipole minimization or specific enolate geometries, the morpholine amide forms a stable 5-membered chelate with the metal. The axial/equatorial orientation of the methyl groups on the rigid morpholine chair creates a distinct "open" and "blocked" face.

Figure 1: General workflow for 2,6-dimethylmorpholine mediated asymmetric synthesis.

Experimental Protocols

Protocol A: Preparation of the Chiral Amide

Objective: Covalent attachment of trans-2,6-dimethylmorpholine to a carboxylic acid substrate.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

(2S,6S)-2,6-Dimethylmorpholine (1.1 equiv) [Enantiopure]

-

EDC[1]·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

DCM (Anhydrous)

Procedure:

-

Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under nitrogen.

-

Activation: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add (2S,6S)-2,6-dimethylmorpholine followed by DIPEA dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (amide formation is usually distinct from acid).

-

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

-

Checkpoint: The product should be a single diastereomer (if the substrate was achiral) or a mixture if the substrate was racemic (kinetic resolution potential).

-

Protocol B: Asymmetric Michael Addition (Case Study: Baclofen Precursor)

Objective: Stereoselective addition of a nucleophile to an α,β-unsaturated amide. Reference: Based on the synthesis of (R)-Baclofen (Baldoli et al.)

Reagents:

-

Chiral Acrylamide (derived from Protocol A)

-

Nucleophile (e.g., Nitromethane or Grignard reagent)

-

Base (e.g., TMG or catalytic base for Michael addition)

-

Solvent (THF or Toluene)

Procedure:

-

Setup: Dissolve the α,β-unsaturated chiral amide in THF (0.1 M) and cool to -78°C.

-

Nucleophile Generation:

-

For Nitromethane: Pre-mix nitromethane (5 equiv) with Tetramethylguanidine (TMG, 0.2 equiv).

-

For Organometallics: Prepare the cuprate or Grignard reagent in a separate flask.

-

-

Addition: Add the nucleophile solution slowly to the amide.

-

Induction: Stir at -78°C for 4–6 hours. The C2-symmetric methyl groups block the Re-face (for S,S-auxiliary), forcing attack from the Si-face (or vice versa depending on specific conformation).

-

Quench: Quench with sat. NH₄Cl at low temperature.

-

Isolation: Extract with EtOAc. The crude product will be a diastereomeric mixture, typically with high dr (e.g., >90:10).

-

Purification: Recrystallization or chromatography is often sufficient to isolate the major diastereomer in >99% de.

Protocol C: Auxiliary Removal and Recovery

Objective: Hydrolysis of the amide bond to release the chiral acid and recover the amine.

Reagents:

-

6M HCl

-

Dichloromethane (DCM)[2]

-

NaOH (pellets or 10M solution)

Procedure:

-

Hydrolysis: Dissolve the chiral amide adduct in 6M HCl (10 mL per mmol).

-

Reflux: Heat to reflux (approx. 100°C) for 6–12 hours. Monitor consumption of starting material by HPLC/TLC.

-

Separation (Critical Step):

-

Cool the reaction mixture.

-

Extract Product: Extract the acidic aqueous phase with DCM. The product (carboxylic acid) will move into the organic layer.

-

Retain Auxiliary: The auxiliary (amine) remains protonated (ammonium salt) in the aqueous layer.

-

-

Auxiliary Recovery:

-

Basify the aqueous layer to pH >12 using NaOH.

-

Extract the free amine with DCM or Et₂O.

-

Dry and concentrate. Distillation may be required to return to high purity for reuse.

-

Data & Performance Comparison

| Feature | 2,6-Dimethylmorpholine (Trans) | Evans Oxazolidinone | Weinreb Amide |

| Chirality Source | C2-Symmetric Methyls | C1-Symmetric Substituent | None (Achiral) |

| Mechanism | Chelation + Steric Blocking | Dipole/Chelation | Chelation (Stable Intermediate) |

| Ketone Synthesis | Yes (Stops at mono-addition) | No (Double addition possible) | Yes (Standard) |

| Removal | Harsh (Acid Reflux) | Mild (LiOOH, NaOMe) | Harsh (Acid/Base) |

| Atom Economy | Moderate (MW ~115) | Moderate (MW ~100-200) | Poor (if used only for activation) |

Troubleshooting & Optimization

-

Low Diastereoselectivity:

-

Cause: Insufficient chelation.

-

Fix: Add a Lewis acid (e.g., MgBr₂, ZnCl₂) to tighten the transition state geometry. Ensure the solvent is non-coordinating (Toluene/DCM) rather than THF if chelation is weak.

-

-

Difficult Removal:

-

Cause: Steric bulk of the product hinders hydrolysis.

-

Fix: Use iodolactonization (if applicable) or convert to an ester via acid-catalyzed alcoholysis instead of direct hydrolysis.

-

References

-

Stereoselective Synthesis of (R)-Baclofen: Baldoli, E., et al. "Enantioselective synthesis of (R)-(−)-baclofen using Fischer-type carbene anions." Journal of Heterocyclic Chemistry. (Referenced via search context 1.2)

-

General Chiral Auxiliary Theory: Evans, D. A. "Studies in Asymmetric Synthesis."

-

Morpholine Amides as Acylating Agents: Ogiwara, Y.[3] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." ResearchGate.[3][4]

-

Stereochemistry of 2,6-Dimethylmorpholine: BASF Technical Data / PubChem.

Disclaimer: This protocol involves the use of corrosive acids and hazardous solvents. Always consult the Safety Data Sheet (SDS) for 2,6-dimethylmorpholine and other reagents before use.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Reductive Amination Using 2,6-Dimethylmorpholine Hydrochloride

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction. Among the myriad of methods available, reductive amination stands out for its reliability, efficiency, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1][2][3] This powerful reaction avoids the common pitfall of overalkylation often encountered with direct alkylation of amines using alkyl halides.[1] The process involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4][5]

This guide provides a detailed exploration of reductive amination protocols specifically utilizing 2,6-dimethylmorpholine hydrochloride. We will delve into the mechanistic underpinnings, provide field-proven experimental procedures, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.